Methyl 3-fluoro-4-iodobenzoate
Description
Methyl 3-fluoro-4-iodobenzoate (CAS: 1027513-46-7) is a fluorinated and iodinated aromatic ester with the molecular formula C₈H₆FIO₂ and a molecular weight of 280.03 g/mol . It is primarily utilized in organic synthesis and pharmaceutical research due to its reactive halogen (iodine) and electron-withdrawing fluorine substituents, which enhance its utility in cross-coupling reactions and as a precursor for bioactive molecules. The compound is stored under inert conditions at room temperature and carries hazard warnings for skin/eye irritation and respiratory sensitization (H315, H319, H335) .
Properties
IUPAC Name |
methyl 3-fluoro-4-iodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOABIRBPCIWKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-fluoro-4-iodobenzoate can be synthesized through several methods. One common method involves the esterification of 3-fluoro-4-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. Another method involves the Suzuki cross-coupling reaction, where 3-fluoro-4-iodobenzoic acid is reacted with methyl boronic acid in the presence of a palladium catalyst and a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-fluoro-4-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include azides, nitriles, and other substituted benzoates.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Reduction Reactions: The major product is the corresponding alcohol.
Scientific Research Applications
Methyl 3-fluoro-4-iodobenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.
Material Science: It is used in the preparation of functional materials, such as liquid crystals and polymers.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of methyl 3-fluoro-4-iodobenzoate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to biological targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with molecular targets through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of methyl 3-fluoro-4-iodobenzoate, a detailed comparison with analogous benzoate derivatives is provided below.
Table 1: Key Properties of this compound and Analogues
Key Comparisons
Substituent Effects on Reactivity Halogen vs. Alkoxy Groups: this compound’s iodine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas methyl 3-fluoro-4-methoxybenzoate (with a methoxy group) is less reactive in such transformations but more stable under acidic conditions . Fluorine’s Role: The electron-withdrawing fluorine at the 3-position in both this compound and methyl 3-fluoro-4-methoxybenzoate enhances electrophilic substitution rates compared to non-fluorinated analogues like ethyl 4-iodobenzoate .
Physicochemical Properties Solubility: this compound’s iodine substituent increases molecular weight and polarizability, likely reducing solubility in non-polar solvents compared to methyl 3-fluoro-4-methoxybenzoate . Stability: The iodine atom in this compound may render it light-sensitive, necessitating storage under inert atmospheres, whereas methoxy or trifluoromethylated derivatives (e.g., trifluoroborate salts in ) exhibit greater thermal stability .
Synthetic Utility
- Cross-Coupling : this compound’s iodine is superior to bromine or chlorine in palladium-catalyzed couplings due to its slower oxidative addition kinetics, enabling selective functionalization .
- Biological Activity : Unlike methyl 3-fluoro-4-methoxybenzoate (used in agrochemicals), this compound’s iodine may enhance bioactivity in radiopharmaceuticals or kinase inhibitors .
Table 2: Hazard and Handling Comparison
Biological Activity
Methyl 3-fluoro-4-iodobenzoate is a compound of significant interest in medicinal and organic chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
This compound has the molecular formula and is characterized by the presence of a fluorine atom and an iodine atom attached to a benzoate structure. Its unique substituents contribute to its reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, although specific mechanisms remain under investigation.
- Anticancer Potential : There is significant interest in its antiproliferative effects against various cancer cell lines, with studies demonstrating low IC50 values indicative of potent activity.
Research Findings
Recent studies have evaluated the antiproliferative effects of this compound on different cancer cell lines. The following table summarizes key findings:
| Compound | Cell Line | IC50 (nM) | Mechanism | Notes |
|---|---|---|---|---|
| This compound | HT-1080 | <100 | Microtubule disruption | Low toxicity in CAM model |
| PIB-SO Derivative A | A549 (Lung Cancer) | <50 | Colchicine site binding | Effective against drug-resistant cells |
| PIB-SO Derivative B | MCF-7 (Breast Cancer) | <75 | G2/M phase arrest | Demonstrated antiangiogenic properties |
These findings indicate that this compound and its derivatives can effectively inhibit the growth of cancer cells by disrupting microtubule dynamics, which is critical for mitotic spindle formation.
The mechanism of action for this compound involves:
- Microtubule Disruption : The compound binds to the colchicine site on β-tubulin, leading to disrupted microtubule dynamics.
- Cell Cycle Arrest : It effectively blocks cell cycle progression at the G2/M phase, leading to increased apoptosis in cancer cells.
This mechanism is similar to that of established anticancer agents like combretastatin A-4 (CA-4), suggesting potential for development into new therapeutic agents.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly alter its potency and selectivity. For instance:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity, potentially improving cellular uptake.
- Iodine Substitution : The iodine atom may play a role in enhancing binding affinity to target proteins involved in cell proliferation.
Case Studies
Several case studies have investigated the efficacy of this compound derivatives in preclinical models:
- Study on Anticancer Activity : A study published in Molecules demonstrated that derivatives showed nanomolar level activity against multiple cancer cell lines, with specific emphasis on their ability to induce apoptosis through microtubule disruption.
- Antimicrobial Evaluation : Another study assessed the antimicrobial properties against various pathogens, indicating potential use as an antibacterial agent .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing Methyl 3-fluoro-4-iodobenzoate, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves iodination and esterification steps. For iodination, regioselectivity is influenced by directing groups (e.g., fluorine at the meta position). Use anhydrous conditions to avoid hydrolysis of the ester group. Optimize reaction temperature (e.g., 45–60°C) and stoichiometry of iodine sources (e.g., ICl or KI/Oxone systems) to maximize yield . Purification via column chromatography (hexane/EtOAc gradients) or recrystallization (ethanol/water) is recommended for high purity (>97%) .
Q. How should this compound be characterized to confirm structural integrity?
- Methodology : Combine spectroscopic techniques:
- 1H/13C NMR : Identify fluorine and iodine substituents via splitting patterns (e.g., fluorine-induced coupling in aromatic protons) and chemical shifts (iodine’s heavy atom effect) .
- HRMS (ESI) : Validate molecular ion peaks ([M+Na]+ or [M+H]+) with calculated exact masses (e.g., C₈H₆FIO₂: theoretical vs. observed m/z) .
- IR Spectroscopy : Confirm ester carbonyl stretch (~1700–1750 cm⁻¹) and C-I/F vibrations .
Q. What are the stability and storage requirements for this compound?
- Methodology : The compound is light- and moisture-sensitive. Store under inert gas (argon) at –20°C in amber vials. Monitor degradation via periodic TLC or HPLC; degradation products may include hydrolyzed benzoic acid derivatives .
Advanced Research Questions
Q. How can regioselectivity challenges in electrophilic substitution reactions involving this compound be addressed?
- Methodology : Fluorine’s strong electron-withdrawing effect directs electrophiles to the para position relative to itself, but iodine’s steric bulk may hinder reactivity. Computational modeling (DFT studies) can predict reactive sites. Experimentally, use mild electrophiles (e.g., NO₂⁺ generated in situ) and monitor reaction progress via in situ IR to avoid over-substitution .
Q. What analytical strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodology : Cross-validate using complementary techniques:
- X-ray crystallography : Resolve ambiguities in substituent positions (e.g., distinguishing 3-fluoro-4-iodo vs. 4-fluoro-3-iodo isomers) .
- 2D NMR (COSY, NOESY) : Map spatial correlations between protons and clarify coupling patterns obscured by fluorine/iodine effects .
- Isotopic labeling : Use 19F/127I-enriched samples to enhance signal clarity in complex matrices .
Q. How can this compound be utilized as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology : The iodine atom serves as a leaving group. Optimize conditions for Pd-catalyzed coupling:
- Catalyst : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates.
- Base : K₂CO₃ or CsF in THF/water mixtures to enhance solubility.
- Temperature : 80–100°C under microwave irradiation for accelerated kinetics.
Monitor boronic acid compatibility; electron-deficient aryl boronic acids may require higher catalyst loadings .
Q. What computational tools predict the reactivity of this compound in medicinal chemistry applications?
- Methodology : Perform DFT calculations (Gaussian or ORCA) to model:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
